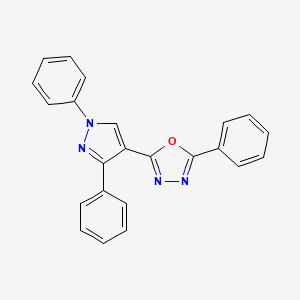![molecular formula C18H40O3Si2 B14208459 (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal CAS No. 824424-94-4](/img/structure/B14208459.png)
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The aldehyde functionality is introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protective group strategies and oxidation reactions. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Removal of silyl protecting groups to yield free hydroxyl groups.
Applications De Recherche Scientifique
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the study of biochemical pathways where protected aldehydes are required.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal primarily involves the protection of hydroxyl groups, preventing unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl groups provide steric hindrance, making the protected hydroxyl groups less reactive. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S)-3,5-Bis(trimethylsilyl)hexanal: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanol: The alcohol counterpart of the aldehyde.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanoic acid: The carboxylic acid derivative.
Uniqueness
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is unique due to its specific protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Propriétés
Numéro CAS |
824424-94-4 |
|---|---|
Formule moléculaire |
C18H40O3Si2 |
Poids moléculaire |
360.7 g/mol |
Nom IUPAC |
(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]hexanal |
InChI |
InChI=1S/C18H40O3Si2/c1-15(20-22(8,9)17(2,3)4)14-16(12-13-19)21-23(10,11)18(5,6)7/h13,15-16H,12,14H2,1-11H3/t15-,16+/m0/s1 |
Clé InChI |
KVLQUIPVZLNGHI-JKSUJKDBSA-N |
SMILES isomérique |
C[C@@H](C[C@@H](CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(CC(CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
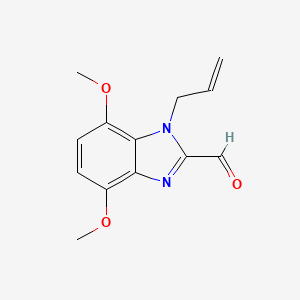
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
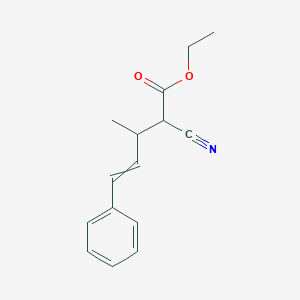
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


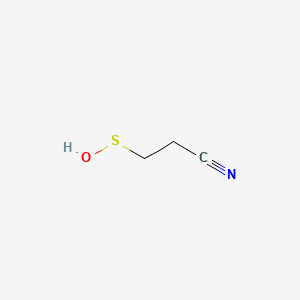
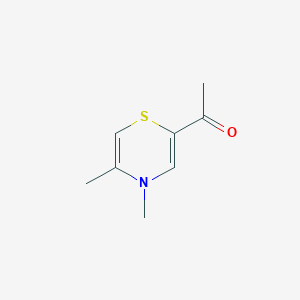
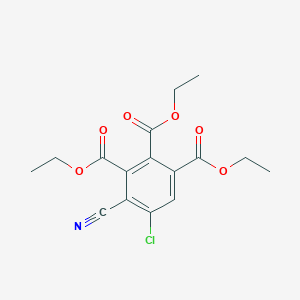
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
